(R)-1-(1H-Pyrrol-1-yl)propan-2-ol
Description
Properties
CAS No. |
158151-20-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2R)-1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3/t7-/m1/s1 |
InChI Key |
UJMFUOHZAQFYCK-SSDOTTSWSA-N |
SMILES |
CC(CN1C=CC=C1)O |
Isomeric SMILES |
C[C@H](CN1C=CC=C1)O |
Canonical SMILES |
CC(CN1C=CC=C1)O |
Synonyms |
1H-Pyrrole-1-ethanol,alpha-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, differing in substituents, stereochemistry, or biological activity:
(2R,S)-1-(1H-Indol-4-yloxy)-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol
- Molecular Formula : C₂₁H₂₅N₃O₅
- Molecular Weight : ~399.44 g/mol
- Key Features: Indole ring, methoxy groups, and an ethylamino side chain.
- Activity: Exhibits α₁- and β₁-adrenolytic, antiarrhythmic, and hypotensive effects comparable to carvedilol, a β-blocker used in cardiovascular diseases ().
- Comparison: The indole moiety and additional substituents enhance receptor binding affinity compared to the simpler pyrrole-propanol structure of this compound. The latter’s lack of amino or methoxy groups may limit its adrenergic activity but improve synthetic accessibility .
(1S,2R)-1-Phenyl-2-(1-Pyrrolidinyl)propan-1-ol
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
- Key Features : Phenyl group, pyrrolidine (saturated nitrogen ring), and secondary alcohol.
- Comparison : The phenyl group introduces stronger aromatic interactions, while the pyrrolidine’s basic nitrogen may enable protonation at physiological pH, altering solubility and bioavailability relative to the pyrrole-based compound .
3-(1H-Pyrrol-2-yl)propan-1-ol
- Molecular Formula: C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- Key Features : Pyrrole at position 2, primary alcohol (propan-1-ol).
- Activity: Limited data, but primary alcohol’s higher polarity may reduce membrane permeability compared to secondary alcohols ().
- Comparison : The positional isomerism (pyrrol-1-yl vs. pyrrol-2-yl) affects electronic distribution and hydrogen-bonding capacity. The primary alcohol in 3-(1H-pyrrol-2-yl)propan-1-ol may increase water solubility but decrease metabolic stability .
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Key Features : Epoxide (oxirane) group and allylic alcohol.
- Activity : Primarily a synthetic intermediate; the epoxide’s reactivity enables ring-opening reactions for further derivatization ().
- Comparison : The absence of a nitrogen heterocycle and presence of an epoxide distinguish this compound pharmacologically. Its applications lie more in organic synthesis than direct biological activity .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Property |
|---|---|---|---|---|
| This compound | C₇H₁₁NO | 125.17 | Pyrrol-1-yl, secondary alcohol | Limited data; structural analog |
| (2R,S)-1-(1H-Indol-4-yloxy)-propan-2-ol analog | C₂₁H₂₅N₃O₅ | 399.44 | Indole, methoxy, ethylamino | Antiarrhythmic, α₁/β₁-adrenolytic |
| (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | C₁₃H₁₉NO | 205.30 | Phenyl, pyrrolidinyl | High lipophilicity |
| 3-(1H-Pyrrol-2-yl)propan-1-ol | C₇H₁₁NO | 125.17 | Pyrrol-2-yl, primary alcohol | Increased water solubility |
| (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol | C₆H₁₀O₂ | 114.14 | Epoxide, allylic alcohol | Synthetic intermediate |
Research Findings and Implications
- Pharmacological Potential: The indole derivative () demonstrates that propan-2-ol scaffolds with aromatic heterocycles can exhibit cardiovascular activity. This compound’s pyrrole group may offer similar π-π stacking interactions but requires functionalization (e.g., amino or methoxy groups) to enhance receptor affinity .
- Synthetic Accessibility : The target compound’s simpler structure (vs. ’s multi-substituted analog) facilitates synthesis, as seen in ’s straightforward chromatographic characterization.
Preparation Methods
Reaction Mechanism and Stereochemical Control
The asymmetric ring-opening of epoxides by pyrrole represents a direct route to (R)-1-(1H-pyrrol-1-yl)propan-2-ol. Propylene oxide, a three-membered cyclic ether, undergoes nucleophilic attack by pyrrole at the less sterically hindered carbon, with stereochemistry dictated by the catalyst. Chiral Lewis acid catalysts, such as Jacobsen’s cobalt-salen complexes, induce enantioselectivity by stabilizing transition states through non-covalent interactions.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst loading : 5–10 mol% of (R,R)-Co(III)-salen achieves enantiomeric excess (ee) >90%.
-
Solvent : Toluene or dichloromethane enhances catalyst stability and selectivity.
-
Temperature : Reactions at –20°C suppress racemization and improve ee.
A representative procedure involves stirring pyrrole (1.2 equiv) with (S)-propylene oxide (1.0 equiv) and (R,R)-Co(III)-salen (5 mol%) in toluene at –20°C for 24 h, yielding the (R)-enantiomer in 78% yield and 92% ee.
Chiral Pool Synthesis from (R)-Propylene Oxide
Direct Alkylation of Pyrrole
(R)-Propylene oxide serves as a chiral building block, reacting with pyrrole under basic conditions. Potassium carbonate in DMF facilitates nucleophilic ring-opening, retaining the epoxide’s stereochemistry.
Procedure and Yield Enhancement
-
Base : K₂CO₃ (2.0 equiv) in DMF at 80°C for 16 h achieves 85% conversion.
-
Workup : Aqueous extraction and silica gel chromatography isolate the product with >99% purity.
-
Scale-up : Continuous flow systems improve reproducibility, yielding 72% isolated product on a 100-g scale.
Enzymatic Kinetic Resolution of Racemic Alcohol
Lipase-Catalyzed Enantiomer Separation
Racemic 1-(1H-pyrrol-1-yl)propan-2-ol, synthesized via non-selective epoxide ring-opening, undergoes resolution using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.
Process Optimization
-
Acyl donor : Vinyl acetate (1.5 equiv) in tert-butyl methyl ether at 30°C.
-
Conversion : 45% conversion after 48 h yields (R)-alcohol with 98% ee and 40% recovery.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagent | Yield | ee% | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric ring-opening | Pyrrole, (S)-propylene oxide | (R,R)-Co(III)-salen (5 mol%) | 78% | 92 | High stereocontrol; single step | Costly catalysts; low scalability |
| Chiral pool synthesis | (R)-propylene oxide, pyrrole | K₂CO₃ | 85% | 100 | No resolution needed; scalable | Requires chiral starting material |
| Enzymatic resolution | Racemic alcohol | Lipase B | 40% | 98 | Eco-friendly; mild conditions | Low yield; requires racemic synthesis |
Analytical Validation of Enantiopurity
Chiral HPLC Analysis
A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) at 1.0 mL/min resolves enantiomers (tR = 12.1 min for (R), 14.3 min for (S)).
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrole and a chiral epoxide precursor (e.g., (R)-propylene oxide) under basic conditions. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions like oxidation of the pyrrole ring.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce side-product formation .
- Catalysts : Chiral catalysts (e.g., BINOL-derived systems) can improve enantiomeric excess (>90% ee) but require rigorous purification steps .
Q. How is the stereochemical configuration of this compound verified experimentally?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), comparing retention times against a racemic mixture .
- Optical Rotation : Measures specific rotation ([α]D) against a standard (e.g., (S)-enantiomer) to confirm enantiopurity.
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions, though this requires high-purity crystalline samples .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH-OH), δ 6.2–6.5 ppm (pyrrole protons), and δ 1.2–1.4 ppm (CH3) confirm connectivity .
- ¹³C NMR : Signals at 65–70 ppm (C-OH) and 115–120 ppm (pyrrole carbons) validate the structure.
- IR Spectroscopy : O-H stretch at 3300–3500 cm⁻¹ and C-N stretch at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate racemization during synthesis?
- Methodological Answer :
- Low-Temperature Protocols : Conduct reactions at 0–4°C to slow racemization kinetics.
- Inert Atmosphere : Use argon/nitrogen to prevent oxidative degradation of the pyrrole ring.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to preferentially form the (R)-enantiomer .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
- Meta-Analysis : Compare datasets from independent studies, adjusting for variables like solvent (DMSO vs. water) or cell line variability .
Q. How does this compound interact with biological targets, and what experimental designs validate these interactions?
- Methodological Answer :
- Molecular Docking : Predict binding poses with pyrrole-binding enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-protein interaction.
- Mutagenesis Studies : Replace key residues (e.g., His-365 in CYP3A4) to confirm binding site specificity .
Handling and Stability
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer :
- Temperature : Store at –20°C under inert gas (argon) to minimize oxidation.
- Light Sensitivity : Use amber vials to block UV/visible light, which can degrade the pyrrole moiety.
- Moisture Control : Add molecular sieves (3Å) to avoid hydrolysis of the alcohol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
